molecular formula C7H4ClNO B1600411 4-Chlorofuro[2,3-b]pyridine CAS No. 193624-86-1

4-Chlorofuro[2,3-b]pyridine

Cat. No. B1600411
CAS RN: 193624-86-1
M. Wt: 153.56 g/mol
InChI Key: VJSOVZZEMSGHJS-UHFFFAOYSA-N
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Description

“4-Chlorofuro[2,3-b]pyridine” is a chemical compound with the molecular formula C7H4ClNO . It is a derivative of furo[3,2-c]pyridine .


Synthesis Analysis

The synthesis of 4-Chlorofuro[2,3-b]pyridine and its derivatives has been reported in several studies . For instance, derivatives of 4H-chromene and chromeno[2,3-b]pyridine were efficiently prepared under microwave irradiation in a one-pot reaction . Another study reported the reaction of 4-chlorofuro[3,2-c]pyridine with boronic acid in the condition of Suzuki coupling reaction .


Molecular Structure Analysis

The molecular structure of 4-Chlorofuro[2,3-b]pyridine consists of a furo[3,2-c]pyridine core with a chlorine atom attached at the 4-position . The molecular weight of this compound is 153.57 .


Chemical Reactions Analysis

The chemical reactions involving 4-Chlorofuro[2,3-b]pyridine have been explored in several studies . For example, it has been used in Suzuki coupling reactions . Additionally, its derivatives have shown potential biological activities, including anti-inflammatory effects .


Physical And Chemical Properties Analysis

4-Chlorofuro[2,3-b]pyridine is a solid compound . It has a melting point of 40 - 42 °C . The density of this compound is 1.377 .

Scientific Research Applications

Antiviral and Anticancer Activities

4-Chlorofuro[2,3-b]pyridine: derivatives are structurally similar to DNA bases like adenine and guanine, which explains their effectiveness in drug design, particularly for antiviral and anticancer drugs . The compound’s ability to integrate into bioactive molecules makes it a valuable scaffold in medicinal chemistry.

Antituberculosis Agents

The unique structure of 4-Chlorofuro[2,3-b]pyridine has been utilized in the development of antituberculosis agents. Its incorporation into drug molecules can enhance solubility and lipophilicity, which are crucial properties for antituberculosis drugs .

Antibacterial and Antifungal Properties

Compounds containing 4-Chlorofuro[2,3-b]pyridine have shown promising antibacterial and antifungal activities. This is due to the compound’s ability to disrupt microbial cell processes, making it a potential candidate for new antibiotic drugs .

Anti-inflammatory Applications

The anti-inflammatory properties of 4-Chlorofuro[2,3-b]pyridine derivatives make them suitable for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response and have been studied for their anti-aggregation and anticoagulant activities .

Cardiovascular Therapeutics

Derivatives of 4-Chlorofuro[2,3-b]pyridine have been explored for their cardiovascular activities. They can act as vasodilators and have potential applications in treating conditions like hypertension and other cardiovascular diseases .

Diuretic and Histamine Antagonist

The 4-Chlorofuro[2,3-b]pyridine scaffold is present in cicletanine, a diuretic drug used to treat hypertension. It also acts as a competitive histamine antagonist, which could be beneficial in allergic reactions and other histamine-related conditions .

Safety and Hazards

4-Chlorofuro[2,3-b]pyridine may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and respiratory tract if swallowed or inhaled, respectively .

Future Directions

Future research could focus on the potential biological activities of 4-Chlorofuro[2,3-b]pyridine and its derivatives. For instance, derivatives of 4H-chromene and chromeno[2,3-b]pyridine have shown various potential biological activities, including anti-cancerous, anti-proliferative, anti-inflammatory, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities . Therefore, these compounds may serve as structural templates in the design and development of new drugs .

Mechanism of Action

Mode of Action

A study has shown that the chlorination reaction of aminoamides of the furo[2,3-b]pyridine series proceeds at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides . This suggests that 4-Chlorofuro[2,3-b]pyridine may interact with its targets through a similar mechanism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Chlorofuro[2,3-b]pyridine, it is recommended to be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that temperature and atmospheric conditions could potentially influence its stability and efficacy.

properties

IUPAC Name

4-chlorofuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSOVZZEMSGHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445616
Record name 4-Chlorofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorofuro[2,3-b]pyridine

CAS RN

193624-86-1
Record name 4-Chlorofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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